Cephamandole sodium

Description

Historical Context of Cephalosporin (B10832234) Research Relevant to Cephamandole Sodium

The journey of cephalosporins began in 1945 when Giuseppe Brotzu, an Italian pharmacologist, discovered the fungus Cephalosporium acremonium (now known as Acremonium strictum) in a sewage outfall in Sardinia. wikipedia.orgwikipedia.orgwellcomecollection.org He observed that cultures of this fungus produced substances with antibacterial properties. wellcomecollection.orgnih.gov Subsequent research in the 1950s at the University of Oxford by scientists like Guy Newton and Edward Abraham led to the isolation of Cephalosporin C. wikipedia.orgnih.gov This compound was found to possess a beta-lactam ring and was notably resistant to penicillinase, an enzyme produced by some bacteria that inactivates penicillin. nih.gov

The isolation of the cephalosporin nucleus, 7-aminocephalosporanic acid (7-ACA), was a pivotal moment, analogous to the discovery of the penicillin nucleus. wikipedia.orgnih.gov It allowed for the chemical modification of the side chains, leading to the development of numerous semi-synthetic cephalosporins with varied antibacterial properties. nih.govopen.edu The first such agent, cephalothin (B1668815), was introduced by Eli Lilly and Company in 1964. wikipedia.org

This led to the classification of cephalosporins into "generations," each generally offering a broader spectrum of activity against Gram-negative bacteria than the one before. wikipedia.orgopen.edu First-generation cephalosporins were primarily effective against Gram-positive bacteria. ijesir.orgurology-textbook.com The development of second-generation cephalosporins, which includes Cefamandole (B1668816), represented a significant advancement. These agents, such as cefuroxime (B34974) and cefamandole, demonstrated increased stability against β-lactamases and expanded activity against Gram-negative bacteria like Haemophilus influenzae and some Enterobacteriaceae, addressing a growing clinical need. wikipedia.orgijesir.orgnih.gov Cefamandole itself was synthesized by Eli Lilly & Co. in 1972.

Scope and Significance of this compound Research

Cephamandole has been a valuable tool in academic research, primarily for studying bacterial resistance and the mechanism of action of beta-lactam antibiotics. Its interactions with penicillin-binding proteins (PBPs) have been a key area of investigation. toku-e.com Research has utilized Cefamandole to explore the expression of PBPs on bacterial cell walls and to understand the mechanisms that lead to antibiotic resistance. toku-e.com

Studies have documented the in-vitro activity of Cefamandole against a range of medically significant microorganisms, providing crucial data for microbiological research. ebi.ac.uk For instance, it has shown potent activity against many strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis. ebi.ac.ukasm.org However, like other cephalosporins, it is not effective against enterococci. ijesir.orgebi.ac.uk The emergence of resistance to Cefamandole, often linked to the production of β-lactamase enzymes or alterations in PBPs, has also been a significant focus of academic inquiry. ebi.ac.ukoup.com

The table below presents a summary of the minimum inhibitory concentration (MIC) values for Cefamandole against various bacteria, as reported in research literature. These values indicate the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterium | MIC Range (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 0.08 - 400 | toku-e.comebi.ac.uk |

| Haemophilus influenzae | 0.06 - >16 | ebi.ac.uk |

| Staphylococcus aureus | 0.1 - 12.5 | ebi.ac.uk |

| Klebsiella pneumoniae | 0.8 - 12.5 | toku-e.com |

| Proteus mirabilis | ≤1.6 | ebi.ac.uk |

Foundational Research Principles of Beta-Lactam Antibiotics

This compound belongs to the beta-lactam class of antibiotics, which are characterized by the presence of a four-membered lactam ring in their chemical structure. wikipedia.orgwikipedia.org This class also includes penicillins, carbapenems, and monobactams. wikipedia.orgmhmedical.com The fundamental principle behind their bactericidal action is the inhibition of bacterial cell wall synthesis. wikipedia.orgmhmedical.com

The bacterial cell wall is composed of peptidoglycan, a polymer that provides structural integrity to the cell. mhmedical.com The final step in peptidoglycan synthesis involves cross-linking of peptide chains, a reaction catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs). wikipedia.orgmhmedical.comwikipedia.org

Beta-lactam antibiotics are structural analogs of D-alanyl-D-alanine, a component of the peptidoglycan precursor. wikipedia.org This structural mimicry allows the antibiotic to bind to the active site of PBPs. wikipedia.orgwikipedia.org The highly reactive beta-lactam ring then opens and forms a stable, irreversible covalent bond with a serine residue in the PBP active site, a process known as acylation. wikipedia.orgoup.com This inactivation of the PBP disrupts the synthesis of the cell wall, leading to cell lysis and bacterial death. toku-e.comwikipedia.org

The effectiveness of a beta-lactam antibiotic is dependent on its ability to reach the PBP and its affinity for binding to it. wikipedia.org Bacteria have developed resistance mechanisms, most notably the production of beta-lactamase enzymes that hydrolyze and inactivate the beta-lactam ring before it can reach the PBP target. wikipedia.orgwikipedia.orgnih.gov Another major resistance mechanism involves alterations in the structure of the PBPs, which reduces their affinity for the antibiotic. oup.comwikipedia.orgwikipedia.org

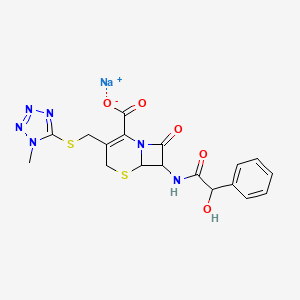

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;7-[(2-hydroxy-2-phenylacetyl)amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N6O5S2.Na/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMNTWPPFNMOCJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(C4=CC=CC=C4)O)SC2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N6NaO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Derivatization Research of Cephamandole Sodium

Established Synthetic Pathways for Cephamandole Derivatives

The synthesis of cephamandole and its derivatives primarily originates from 7-aminocephalosporanic acid (7-ACA), the core nucleus for most semi-synthetic cephalosporins. oncohemakey.comresearchgate.net The key structural modifications that define cephamandole occur at the C-7 and C-3 positions of the 7-ACA skeleton. The C-7 position is modified with an (R)-mandelamido side chain, while the C-3 position features a (1-methyl-1H-tetrazol-5-yl)thio)methyl group. oncohemakey.com

The general synthetic strategy involves the acylation of the 7-amino group of a modified cephalosporin (B10832234) nucleus with a suitable side chain. For cephamandole, this involves coupling D-(-)-mandelic acid to the 7-amino-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid (7-TMCA) nucleus. researchgate.netrjeid.com

Variations in this pathway allow for the creation of different derivatives. For instance, modifications at the C-3 position are known to affect the pharmacokinetic and metabolic properties of cephalosporins. core.ac.uk Research has explored the synthesis of "chimeric" cephalosporins, which combine structural features of cephamandole with other antibiotics like cefazolin (B47455). rjeid.comresearchgate.net These syntheses involve the acylation of different cephalosporin nuclei, such as the cefazolin nucleus (TDA), with the mandelic acid side chain characteristic of cephamandole, or conversely, acylating the cephamandole nucleus (7-TMCA) with the side chain from cefazolin. rjeid.comresearchgate.net

A common chemical route for preparing the acyl side chain involves activating the carboxylic acid of D-mandelic acid, for example, by converting it into an acid chloride, to facilitate its reaction with the amino group of the 7-ACA derivative. rjeid.com One described method involves the formylation of D-(-)-mandelic acid, followed by conversion to the acid chloride, which is then reacted with 7-TMCA to yield cephamandole acid. rjeid.com

Novel Biocatalytic Approaches in Cephamandole Synthesis

Biocatalytic methods, utilizing enzymes, present a greener and more efficient alternative to traditional chemical synthesis for producing semi-synthetic β-lactam antibiotics. lookchem.com These enzymatic approaches often occur in aqueous media under mild conditions, reducing the need for toxic reagents and protective group chemistry. nih.gov

The primary enzyme used in the synthesis of cephamandole is Penicillin G Acylase (PGA). researchgate.netsci-hub.seasm.org PGA catalyzes the kinetically controlled N-acylation of the cephalosporin nucleus (7-TMCA) with an activated form of the D-mandelic acid side chain, typically a methyl ester (D-mandelic acid methyl ester, MEMA). researchgate.netresearchgate.net This process involves a competition between the synthesis of the desired antibiotic and the hydrolysis of both the ester substrate and the product. lookchem.com

Research has focused on optimizing this enzymatic process by:

Enzyme Selection and Engineering: PGAs from different microbial sources, such as Escherichia coli and Achromobacter xylosoxidans, exhibit varying catalytic performances. lookchem.comresearchgate.net Site-directed mutagenesis and protein engineering techniques have been employed to create PGA variants with improved synthesis-to-hydrolysis (S/H) ratios, enhancing product yield. researchgate.netasm.org

Immobilization: Immobilizing the enzyme on various supports (e.g., glyoxyl-agarose, acrylic resins) improves its stability and allows for recovery and reuse, which is crucial for industrial applications. asm.orgresearchgate.net The choice of support and immobilization technique can significantly influence the enzyme's catalytic properties. researchgate.net

Reaction Conditions: Optimization of parameters such as pH, temperature, and substrate concentrations is critical for maximizing the yield. For the thermodynamically controlled synthesis of cephamandole, a pH of 4.25 was found to be optimal, yielding a maximum product concentration of 22 mM. researchgate.netresearchgate.net

Recent studies have explored the biocatalytic synthesis of "chimeric" cephalosporins using immobilized cephalosporin-acid synthetase. This approach demonstrated a higher efficiency for the acylation of β-lactams with a 1(H)-tetrazolylacetic acid residue (from cefazolin) compared to the mandelic acid residue of cephamandole. rjeid.comresearchgate.net

Strategies for Chemical Modification and Derivatization

Chemical modification of the cephamandole structure is primarily undertaken to create prodrugs with improved oral bioavailability, as cephamandole itself is not well absorbed from the gastrointestinal tract. lookchem.comnih.gov A common strategy is the esterification of the C-4 carboxylic acid group.

One notable example is the acetoxymethyl (AOM) ester of cephamandole . This derivative is synthesized by reacting the triethylammonium (B8662869) salt of cephamandole with bromomethyl acetate (B1210297) in acetone. lookchem.comnih.gov The AOM ester itself is sparingly soluble in water but was found to be well-absorbed orally in mice when administered in a propylene (B89431) glycol solution, achieving a bioavailability of at least 60%. nih.gov

Another derivatization strategy involves the synthesis of aminoacyloxymethyl esters of cephamandole. These prodrugs were synthesized with the aim of improving oral activity. However, studies showed that these esters were not significantly more active than the parent drug when tested in mice, and they did not lead to substantial blood and urine levels of cephamandole after oral administration. nih.gov

Beyond simple esterification, more fundamental structural modifications have been explored. Carbacefamandole , a synthetic analog, features the replacement of the sulfur atom in the dihydrothiazine ring with a carbon atom. ontosight.ai This modification to the core nucleus is intended to enhance antimicrobial activity and stability against β-lactamase enzymes. ontosight.ai Such changes at the core (or "nuclear") level represent a more profound strategy for derivatization compared to side-chain modifications. cdnsciencepub.com

Investigation of Prodrug Formulations: Cephamandole Nafate Conversion Pathways

Cephamandole is clinically formulated as cephamandole nafate , a formate (B1220265) ester prodrug at the α-hydroxyl group of the mandeloyl side chain. oncohemakey.com This formulation is administered parenterally. nih.gov The active drug, cephamandole, is released in the body through the hydrolysis of this ester. sci-hub.se

Hydrolysis of Cephamandole Nafate to Cephamandole

The conversion of cephamandole nafate to cephamandole is a rapid hydrolysis reaction that removes the O-formyl group. purdue.edu This process occurs both in vitro and in vivo. purdue.edu The rate of this hydrolysis is highly dependent on pH, temperature, and the presence of buffers. frontiersin.org

The reaction is particularly sensitive to hydroxide (B78521) ions in the pH range of 5.5 to 8.0. frontiersin.org Studies have shown that the chirality of the 7-D-mandelamido side chain is not affected by the hydrolysis process. frontiersin.org The rapid conversion ensures that the parent prodrug disappears quickly from plasma after administration, being replaced by the active cephamandole. purdue.edu

Molecular Mechanism of Action Studies of Cephamandole Sodium

Penicillin-Binding Protein (PBP) Inhibition Mechanisms

The fundamental mechanism of Cephamandole sodium involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. nih.govtoku-e.com Peptidoglycan is a critical polymer that forms the mesh-like layer of the bacterial cell wall, providing structural integrity.

Beta-lactam antibiotics like Cephamandole are structurally analogous to D-alanyl-D-alanine, the terminal amino acid residues of the peptidoglycan precursors. This structural mimicry allows Cephamandole to bind to the active site of PBPs. The strained beta-lactam ring of the cephalosporin (B10832234) is then cleaved, forming a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site. This process effectively inactivates the enzyme, halting its physiological function.

Cephamandole has been utilized in studies to investigate the expression and inhibition of PBPs, with a particular focus on PBP 2A. zellbio.eu PBP 2A is a specialized penicillin-binding protein that confers resistance to most beta-lactam antibiotics in strains of Methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com The low affinity of PBP 2A for many beta-lactams allows it to continue synthesizing the cell wall even when other native PBPs are inhibited. mdpi.comnih.gov

However, research demonstrates that Cephamandole exhibits a significant binding affinity for PBP 2A. One study found that Cephamandole had an affinity for PBP 2A that was at least 40 times greater than that of methicillin (B1676495), highlighting its potential effectiveness against MRSA. nih.gov

Table 1: Relative Affinity of Antibiotics for PBP 2A

| Compound | Relative Affinity for PBP 2A (Compared to Methicillin) |

| Cephamandole | ≥40x greater |

| Methicillin | Baseline |

This table illustrates the significantly higher binding affinity of Cephamandole for PBP 2A compared to methicillin, based on research findings. nih.gov

The binding of a ligand, such as an antibiotic, to a protein target can induce conformational changes that alter the protein's function. While direct structural studies detailing the specific conformational changes in PBPs upon this compound binding are not extensively detailed, the principle is well-established in PBP biology. For instance, the activation of PBP1b's polymerization activity by its lipoprotein cofactor, LpoB, is believed to proceed via an induced conformational change. nih.gov

Studies on other PBPs, such as PBP5, using nuclear magnetic resonance spectroscopy have shown that while large-scale structural rearrangements may not occur upon beta-lactam binding, localized chemical and dynamic changes are detectable. nih.gov These subtle alterations in the protein's active site and surrounding domains are sufficient to lock the enzyme in an inactive state. It is through such direct and indirect conformational effects that Cephamandole binding is presumed to inhibit the enzymatic activity of PBPs. nih.gov

Interference with Bacterial Cell Wall Synthesis Pathways

The inactivation of PBPs by this compound directly sabotages the integrity of the bacterial cell wall synthesis pathway. patsnap.com This interference occurs at the final and most critical stage of peptidoglycan assembly. nih.gov

PBPs function as transpeptidases, enzymes that catalyze the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan layer. patsnap.comtoku-e.com This cross-linking process is what confers strength and rigidity to the cell wall. By covalently binding to and inactivating these PBPs, this compound effectively blocks this transpeptidation reaction. patsnap.comtoku-e.com The prevention of this cross-linking results in the accumulation of weakened, improperly formed peptidoglycan. patsnap.com

Without the structural support of a properly cross-linked peptidoglycan layer, the bacterial cell wall is severely compromised. zellbio.eutoku-e.com The cell can no longer withstand the high internal osmotic pressure, leading to rupture of the cell membrane and, ultimately, cell lysis and death. zellbio.eupatsnap.com

This process of cell lysis is also mediated by native bacterial enzymes known as autolysins. nih.gov These enzymes are involved in the normal processes of cell wall remodeling, growth, and division. In a healthy cell, their activity is tightly regulated. However, when cell wall synthesis is abruptly halted by an antibiotic like Cephamandole, the continued, unregulated activity of autolysins contributes to the degradation of the cell wall, accelerating cell lysis. nih.govdrugbank.com It has been suggested that Cephamandole may also interfere with an autolysin inhibitor, further promoting this self-destructive process. nih.govdrugbank.com

Molecular Level Elucidation of Bactericidal Action

At the molecular level, the bactericidal action of this compound is a direct consequence of its targeted inhibition of essential bacterial enzymes. The process begins with the antibiotic's entry into the bacterial periplasmic space, where it identifies and binds to the active sites of various penicillin-binding proteins. This binding, which forms a stable covalent bond, constitutes an irreversible inactivation of the PBP's transpeptidase function.

The immediate molecular consequence is the cessation of peptidoglycan cross-linking, which is vital for maintaining the cell wall's structural integrity. This leads to the assembly of a defective cell wall that cannot support the bacterial cell osmotically. The unchecked activity of autolytic enzymes further degrades the weakened peptidoglycan structure. This cascade of molecular failures culminates in the loss of cellular integrity, cell lysis, and bacterial death. nih.govpatsnap.com For many susceptible gram-positive cocci, the minimal bactericidal concentrations of Cephamandole are very close to the minimal inhibitory concentrations, indicating a rapid and efficient lytic effect following the inhibition of cell wall synthesis. nih.gov

Structure Activity Relationship Sar Investigations of Cephamandole Sodium

Stereochemical Considerations in Cephamandole Sodium Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for many pharmaceutical compounds, including this compound. The specific spatial orientation of its constituent parts is essential for effective binding to its molecular target, the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.

The core structure of Cephamandole contains chiral centers, leading to different stereoisomers. The therapeutically active form of the drug possesses a specific stereoconfiguration, designated as (6R, 7R). Furthermore, the acylamino side chain at the C-7 position, derived from D-mandelic acid, has its own chiral center. nih.gov The (R)-configuration of this mandelamido side chain is crucial for potent antibacterial activity. This specific D-isomer arrangement ensures an optimal geometric fit into the active site of bacterial PBPs, allowing the beta-lactam ring to be properly positioned for the acylation reaction that inactivates the enzyme and disrupts cell wall synthesis. Isomers with a different stereochemistry, such as the L-mandelamido equivalent, exhibit significantly reduced antibacterial efficacy, demonstrating the high degree of stereospecificity required for this interaction.

Relationship between Molecular Structure and Beta-Lactamase Stability

The effectiveness of beta-lactam antibiotics can be compromised by bacterial resistance mechanisms, most notably the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, rendering the drug inactive. The molecular structure of this compound confers a degree of stability against certain types of these enzymes.

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery and SAR analysis, providing powerful methods to predict and rationalize the interactions between a drug molecule and its biological targets at an atomic level. nih.gov These in silico techniques allow for the efficient screening of virtual compounds and provide deep insights into the molecular determinants of binding affinity and stability, guiding the synthesis and development of more effective drugs.

Molecular Docking for Enzyme Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Cephamandole) when bound to a second (the receptor, e.g., a penicillin-binding protein or a beta-lactamase). davidpublisher.com The process involves sampling a large number of possible conformations of the ligand within the active site of the protein and then using a scoring function to estimate the binding affinity for each pose. researchgate.net

This method is crucial for SAR studies of this compound. By docking the drug into the crystal structure of a target PBP, researchers can visualize the specific interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that stabilize the drug-enzyme complex. rdd.edu.iqnih.gov Furthermore, this approach can be used to predict how modifications to the Cephamandole structure (e.g., altering the C-3 or C-7 side chains) would impact its binding affinity. The predicted binding energy, often expressed in kcal/mol, serves as a quantitative measure to rank potential derivatives, helping to prioritize synthetic efforts toward compounds with potentially higher potency. nih.gov

| Cephamandole Analog | Modification | Predicted Binding Affinity (kcal/mol) to PBP | Key Interaction Changes |

|---|---|---|---|

| Analog A | Removal of hydroxyl on mandelamido side chain | -7.5 | Loss of a key hydrogen bond |

| Analog B | Replacement of NMTT with a pyridine (B92270) group | -8.2 | Altered hydrophobic interactions in C-3 pocket |

| Analog C | Inversion of stereocenter on mandelamido side chain (L-form) | -5.1 | Steric clash with active site residue |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of every atom in the drug-protein complex over time, typically on the nanosecond to microsecond scale, providing insights into the flexibility and stability of the system. plos.orgbohrium.com

For this compound, an MD simulation can be initiated from a docked pose to verify its stability. nih.gov These simulations can reveal whether the key interactions predicted by docking are maintained over time, or if the ligand shifts to an alternative binding mode. MD can also illuminate the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energy. By observing the dynamic behavior of the Cephamandole-PBP complex, researchers can gain a deeper understanding of the recognition process and the structural features that contribute to a stable, inhibitory interaction. plos.org

Crystallographic Studies for Structural Insights

X-ray crystallography is a powerful experimental technique that provides the most definitive, high-resolution, three-dimensional structural information of molecules. nih.govfrontiersin.org In the context of this compound, crystallographic studies are vital for directly visualizing its atomic structure and its interactions with biological targets. researchgate.net

By crystallizing this compound in complex with its target enzymes, such as a D-alanyl-D-alanine peptidase (a type of PBP) or a beta-lactamase, researchers can determine the precise atomic coordinates of the bound drug. nih.govuliege.be These crystal structures provide unambiguous evidence of the binding mode, the specific amino acid residues involved in the interaction, and the conformational changes that may occur in the enzyme upon binding. This information is invaluable for validating and refining the models generated by computational methods like molecular docking. uliege.be Crystallographic data provides the foundational structural insights for a rational, structure-based drug design approach, allowing chemists to understand exactly how the different moieties of Cephamandole contribute to its binding and activity, thereby guiding the design of new, more potent, or more stable derivatives. frontiersin.org

General Principles of Structural Modification for Activity Enhancement

The antibacterial efficacy of this compound, like other cephalosporins, is intrinsically linked to its molecular structure. Strategic modifications to the core cephalosporin (B10832234) nucleus, particularly at the C-7 acylamino side chain and the C-3 substituent, have been pivotal in optimizing the compound's spectrum of activity, potency, and stability against bacterial β-lactamases. Research into the structure-activity relationships (SAR) of cephamandole and its analogs has illuminated several key principles for enhancing antibacterial action.

Influence of the C-7 Acylamino Side Chain

The substituent at the C-7 position of the cephem nucleus plays a crucial role in determining the intrinsic antibacterial activity and the spectrum of the antibiotic. Cephamandole features a (R)-mandelamido group at this position, a modification that was a result of extensive SAR investigations.

Early research focused on modifying the acylamino side chain to improve activity against a broader range of bacteria, especially Gram-negative organisms. The introduction of an α-hydroxy group on the phenylacetyl side chain, resulting in the mandeloyl moiety ((R)-α-hydroxyphenylacetyl), was found to be particularly advantageous. This structural feature contributes significantly to cephamandole's enhanced activity against many Gram-negative bacilli, including strains resistant to earlier cephalosporins like cephalothin (B1668815). droracle.ainih.gov For instance, cephamandole demonstrates superior activity against Enterobacter species and indole-positive Proteus species compared to first-generation cephalosporins. nih.gov

The stereochemistry of the α-carbon in the C-7 side chain is critical. The (R)-isomer of the mandelamido group confers significantly greater antibacterial activity than the (S)-isomer. This stereospecificity highlights the precise conformational requirements for the molecule to bind effectively to its target, the penicillin-binding proteins (PBPs), within the bacterial cell wall.

The following table summarizes the in vitro activity of cephamandole compared to cephalothin, illustrating the enhanced Gram-negative activity conferred by its C-7 side chain.

| Organism (No. of Isolates) | Antibiotic | Cumulative % Susceptible at MIC (µg/mL) |

|---|---|---|

| Escherichia coli (100) | Cephamandole | |

| Cephalothin | ||

| Enterobacter spp. (39) | Cephamandole | |

| Cephalothin | ||

| Proteus mirabilis (52) | Cephamandole | |

| Cephalothin |

Data derived from in vitro studies comparing the susceptibility of clinical isolates. nih.govnih.gov

Influence of the C-3 Substituent

The group at the C-3 position of the cephem nucleus does not typically influence the intrinsic antibacterial potency as directly as the C-7 side chain, but it is critical for the molecule's pharmacokinetic and pharmacodynamic properties, including its stability and leaving group potential upon binding to PBPs.

Cephamandole possesses a 1-methyl-1H-tetrazol-5-yl-thiomethyl (NMTT) group at the C-3 position. The introduction of heterocyclic thiomethyl moieties at C-3 was a significant advancement in cephalosporin development. These groups serve as effective leaving groups during the acylation of the PBP enzyme, a crucial step in the inhibition of bacterial cell wall synthesis. The NMTT side chain in cephamandole contributes to its potent antibacterial activity and its stability. nih.gov

Comparative studies have shown that cephalosporins with such heterocyclic thiomethyl groups at C-3, like cephamandole, exhibit a broader spectrum of activity against Gram-negative bacteria compared to earlier compounds with an acetoxymethyl group at the same position, such as cephalothin. nih.govnih.gov This enhancement is particularly evident against species like Enterobacteriaceae. nih.gov

The table below compares the activity of cephamandole with cephalothin and cefazolin (B47455) (which has a different heterocyclic C-3 side chain) against key Gram-negative species.

| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Escherichia coli | Cephamandole | 1.6 | 6.3 |

| Cefazolin | 3.1 | 6.3 | |

| Cephalothin | 6.3 | 12.5 | |

| Klebsiella pneumoniae | Cephamandole | 0.8 | 6.3 |

| Cefazolin | 1.6 | 3.1 | |

| Cephalothin | 3.1 | 12.5 | |

| Enterobacter cloacae | Cephamandole | 3.1 | >50 |

| Cefazolin | >50 | >50 | |

| Cephalothin | >50 | >50 |

MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from comparative in vitro studies. asm.org

Degradation Kinetics and Stability Studies of Cephamandole Sodium

Aqueous Solution Degradation Kinetics

The degradation of cefamandole (B1668816) nafate in aqueous solutions has been shown to follow first-order reaction kinetics with respect to the substrate concentration. sum.edu.plbibliotekanauki.pl Studies have systematically investigated the impact of pH, temperature, and catalytic effects on the stability of the molecule in water-based environments. sum.edu.plbibliotekanauki.pl

The pH of the aqueous solution is a primary determinant of cephamandole's stability. ajpojournals.orgresearchgate.net The degradation rate is significantly influenced by the hydrogen and hydroxide (B78521) ion concentration. sum.edu.plbibliotekanauki.pl Research conducted over a pH range of 0.42 to 9.12 indicates that cefamandole nafate exhibits its greatest stability in the acidic pH range of 3.5 to 5. sum.edu.pl The rate of hydrolysis of the formyl moiety of cefamandole nafate to form cefamandole is particularly sensitive to hydroxide ions in the pH range of 5.5 to 8.0, where the half-life can range from hours to just minutes. nih.gov Outside the optimal stability range, both acidic and basic conditions catalyze degradation, leading to a loss of potency. ajpojournals.org

Temperature is another critical factor that accelerates the degradation of cephamandole in aqueous solutions. Stability studies have been conducted at various temperatures, including 303 K, 313 K, 323 K, and 333 K (approximately 30°C to 60°C), to determine the thermodynamic parameters of the degradation reactions. sum.edu.plbibliotekanauki.pl As with most chemical reactions, an increase in temperature leads to an increase in the degradation rate constant. The apparent activation energies, which can be calculated from the temperature-dependent rate data, are consistent with a solvolysis mechanism, a common degradation pathway for cephalosporins. nih.gov

Table 1: Factors Influencing Aqueous Degradation of Cefamandole Nafate

| Parameter | Influence on Degradation | Optimal Condition for Stability | Source(s) |

|---|---|---|---|

| pH | Significant; rate is lowest in the acidic range and increases in highly acidic or alkaline conditions. | pH 3.5 - 5 | sum.edu.pl |

| Temperature | Positive correlation; higher temperatures increase the rate of degradation. | Lower temperatures | sum.edu.plbibliotekanauki.pl |

| Buffers | Catalytic effect observed with phosphate (B84403) and acetate (B1210297) buffers. | Use of non-catalytic buffers (e.g., borate) or unbuffered solutions. | sum.edu.plbibliotekanauki.pl |

The degradation of cephamandole in aqueous solution is subject to both specific and general acid-base catalysis. sum.edu.plbibliotekanauki.pl

Specific Acid-Base Catalysis : This involves catalysis by hydrogen (H⁺) and hydroxide (OH⁻) ions. sum.edu.plbibliotekanauki.pl The relationship between the logarithm of the observed rate constant (k) and the pH demonstrates that these ions are primary catalysts in the degradation process across the pH spectrum studied (0.42–9.12). sum.edu.pl

General Acid-Base Catalysis : In addition to H⁺ and OH⁻, components of buffer systems can also catalyze the degradation. sum.edu.pl Studies have shown a catalytic effect from the components of phosphate and acetate buffers. sum.edu.plbibliotekanauki.pl In contrast, borate (B1201080) buffer components did not demonstrate a similar catalytic effect. sum.edu.pl The observed degradation rate constant (k_obs) in buffered solutions is a function of both the pH-dependent rate (k_pH) and the catalytic effect of the buffer components (k_B). sum.edu.plbibliotekanauki.pl

Solid-State Degradation Kinetics

The stability of cephamandole in its solid form is crucial for its formulation as a dry powder for injection. Investigations into the solid-state degradation of cefamandole nafate sodium have revealed that the process follows first-order reaction kinetics relative to the substrate concentration. nih.govresearchgate.net

The degradation of solid-state cephamandole is significantly influenced by ambient relative humidity (RH) and temperature. nih.govresearchgate.net

Temperature : In dry air (0% RH), the degradation rate constants have been determined at elevated temperatures of 373 K, 383 K, 388 K, and 393 K (100°C to 120°C). nih.govresearchgate.net As expected, higher temperatures lead to faster degradation. nih.gov

Relative Humidity : Increased relative humidity markedly accelerates the degradation of the compound. nih.gov At a constant RH of 76.4%, first-order rate constants were determined at temperatures of 323 K, 333 K, 343 K, and 353 K (50°C to 80°C). nih.govresearchgate.net Further studies at 353 K showed that the degradation rate increases with rising air humidity in environments with RH greater than 50%. nih.gov This suggests that moisture sorption plays a key role in facilitating solid-state degradation, likely through a solution-mediated reaction on the particle surfaces. nih.gov

Table 2: Conditions for Solid-State Degradation Studies of Cefamandole Nafate

| Condition | Temperature Range Studied | Relative Humidity (RH) | Key Finding | Source(s) |

|---|---|---|---|---|

| Dry Air | 373 K - 393 K (100°C - 120°C) | 0% | Degradation is a first-order reaction. | nih.govresearchgate.net |

| Humid Air | 323 K - 353 K (50°C - 80°C) | 76.4% | Degradation is a first-order reaction; rate is higher than in dry air. | nih.govresearchgate.net |

| High Humidity | 353 K (80°C) | >50% | Degradation rate increases with increasing humidity. | nih.gov |

Reaction Order Analysis of Degradation

Studies analyzing the degradation of Cephamandole Nafate (a prodrug that is rapidly hydrolyzed to Cephamandole) in the solid phase have determined the order of the reaction. The degradation process, under conditions of 0% relative humidity (RH) and at RH levels above 50%, follows first-order kinetics with respect to the substrate concentration. nih.gov This indicates that the rate of degradation is directly proportional to the concentration of the remaining intact drug. The determination of a first-order reaction model is fundamental for predicting the shelf-life and stability of the compound under defined storage conditions. nih.gov

Identification and Characterization of Degradation Products

The degradation of Cephamandole is a complex process that can yield a variety of related substances and impurities. The primary mechanism of degradation for cephalosporins is the hydrolysis of the strained β-lactam ring, which is essential for its antibacterial activity. nih.gov

Research using advanced analytical techniques, such as liquid chromatography-tandem ion trap/time-of-flight mass spectrometry (LC-IT-TOF-MS), has been employed to separate and identify the degradation products of Cephamandole Nafate. nih.gov One significant study successfully elucidated the structures of 19 unknown impurities. nih.gov The investigation revealed that Cephamandole Nafate and its principal component, Cefamandole acid, produce a similar series of degradation impurities. nih.gov

Key degradation products and pathways identified include:

Hydrolysis Products: The most common degradation pathway involves the cleavage of the β-lactam ring. nih.gov

Isomers: The formation of isomers, such as the Δ³-isomer and the 7-epimer , has been identified as a degradation pathway. nih.gov

Side-Chain Cleavage: When the antibiotic is metabolized or broken down, it can release the N-methylthiotetrazole (NMTT) side chain. wikipedia.org

Polymers: The formation of polymerized impurities has also been detected. nih.gov

The identification of these products is crucial for quality control during the manufacturing process and for ensuring the safety and efficacy of the final pharmaceutical product. nih.gov

Kinetic and Thermodynamic Parameter Determination of Degradation Reactions

To quantitatively describe the stability of Cephamandole, kinetic and thermodynamic parameters of its degradation have been calculated. These parameters provide a deeper understanding of how temperature affects the rate of degradation. For the first-order degradation of Cephamandole Nafate in the solid state, first-order rate constants (k) were determined under various conditions of temperature and humidity. nih.gov

By analyzing the dependence of the reaction rate constant on temperature using the Arrhenius equation, key thermodynamic parameters of the decomposition process were calculated. nih.gov

| Parameter | Condition | Value/Determination |

|---|---|---|

| Reaction Order | Solid Phase (0% RH & >50% RH) | First-Order nih.gov |

| Rate Constants (k) | Dry Air (373-393 K) | Determined nih.gov |

| Rate Constants (k) | 76.4% RH (323-353 K) | Determined nih.gov |

| Kinetic Parameters | Solid Phase | Calculated nih.gov |

| Thermodynamic Parameters | Solid Phase | Calculated nih.gov |

These parameters are essential for predicting the stability of the drug under different storage temperatures and for establishing appropriate storage conditions and expiration dates.

Stability in Frozen Solutions

The stability of Cephamandole Nafate in a frozen state has been studied to provide guidelines for its storage after reconstitution. Solutions prepared for intramuscular (i.m.) or intravenous (i.v.) use exhibit considerable stability when stored at -20°C.

At -20°C: I.m. dilutions were found to be stable for 52 weeks. I.v. dilutions were stable for at least 26 weeks in both glass and polyvinyl chloride (PVC) plastic containers.

At -10°C: Storage at this temperature proved less reliable. Some i.m. dilution samples did not freeze completely and appeared turbid upon thawing. I.v. dilutions prepared with 5% Dextrose Injection developed a transient haze.

A gradual decrease in the pH of the solutions was observed as a function of the storage time in the frozen state.

| Storage Temperature | Dilution Type | Diluent | Container | Observed Stability |

|---|---|---|---|---|

| -20°C | Intramuscular (i.m.) | - | - | Stable for 52 weeks |

| -20°C | Intravenous (i.v.) | - | Glass or PVC | Stable for at least 26 weeks |

| -10°C | Intramuscular (i.m.) | - | - | Incomplete freezing, turbidity upon thawing |

| -10°C | Intravenous (i.v.) | 5% Dextrose | - | Transient haze development |

These findings underscore that storing reconstituted solutions of Cephamandole Nafate at -20°C provides for extended stability.

Metabolic Pathways and Biotransformation Research of Cephamandole Sodium

In Vitro Models for Metabolic Studies

In vitro models are crucial for elucidating the metabolic pathways of pharmaceutical compounds like cephamandole sodium. wuxiapptec.comresearchgate.net These models, which range from subcellular fractions to cellular systems, allow for the investigation of biotransformation processes in a controlled environment. researchgate.netwuxiapptec.com

The biotransformation of drugs is primarily carried out by enzyme systems, with the cytochrome P450 (CYP450) superfamily being a major contributor to Phase I metabolic reactions. nih.gov These enzymes, located mainly in the endoplasmic reticulum of hepatocytes, catalyze oxidative, reductive, and hydrolytic reactions. nih.gov The activity of CYP450 enzymes requires co-factors such as NADPH and molecular oxygen. vetscraft.com

While CYP450 enzymes are central to the metabolism of many drugs, other enzyme systems also play a significant role. wuxiapptec.com For instance, carboxylesterases are important for the hydrolysis of ester-containing prodrugs, converting them into their active forms. scirp.org Phase II biotransformation reactions, such as glucuronidation, sulfation, and acetylation, involve transferase enzymes that conjugate endogenous molecules to the drug or its metabolites, increasing their water solubility and facilitating excretion. nih.gov

Metabolic "soft spots" are chemically labile sites on a molecule that are most susceptible to metabolic transformation. thermofisher.com Identifying these soft spots early in the drug discovery process is critical for optimizing the metabolic stability of a compound. nih.gov By modifying these sites, medicinal chemists can design compounds with improved pharmacokinetic properties. wuxiapptec.com

In vitro metabolic stability studies using liver microsomes or hepatocytes are commonly employed to identify metabolic soft spots. wuxiapptec.comevotec.com These systems contain a comprehensive suite of drug-metabolizing enzymes. wuxiapptec.com By incubating the compound with these systems and analyzing the resulting metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can pinpoint the sites of metabolic alteration. thermofisher.comnih.gov This information is vital for understanding the structure-metabolism relationships and guiding the rational design of more stable and effective drug candidates. nih.gov

In Vivo Animal Models for Biotransformation Studies

In vivo animal models are indispensable for studying the biotransformation of drugs in a whole-organism context, providing insights into the absorption, distribution, metabolism, and excretion (ADME) of a compound. ijrpc.com Rodents, such as rats, and non-rodent species, like dogs, are frequently used in preclinical studies to assess the metabolic fate of new drug candidates. nih.govcn-bio.complos.org

Cephamandole is often administered as its prodrug, cephamandole nafate. nih.gov A prodrug is a biologically inactive derivative of a drug that is converted to the active form within the body through enzymatic or chemical reactions. mdpi.comnih.gov In the case of cephamandole nafate, the ester linkage is rapidly hydrolyzed in vivo to release the active antibiotic, cephamandole. nih.govasm.org This conversion can also occur in blood or urine in vitro. amanote.com The use of a prodrug can enhance the drug's properties, such as its solubility and stability. scirp.org The hydrolysis of ester-containing prodrugs is typically mediated by esterase enzymes present in plasma and various tissues. uobabylon.edu.iq

| Prodrug | Active Form | Conversion Process | Primary Enzymes |

|---|---|---|---|

| Cephamandole Nafate | Cephamandole | Hydrolysis of the formate (B1220265) ester | Esterases |

Studies in animal models have demonstrated that cephamandole is highly resistant to metabolic degradation. nih.govasm.org In dogs, cephamandole is almost entirely eliminated unchanged through renal excretion. nih.govasm.org In rats, while some metabolism occurs, a significant portion of the administered dose is also excreted unchanged, primarily via the kidneys. nih.govasm.org This resistance to extensive metabolism suggests that the core structure of cephamandole is not a major substrate for the primary drug-metabolizing enzymes in these species. nih.gov This characteristic is advantageous as it ensures that a high concentration of the active antibiotic is available to exert its therapeutic effect. The development of antibiotics with increased resistance to enzymatic degradation, such as by beta-lactamases, has been a key focus in overcoming bacterial resistance. nih.gov

| Animal Model | Extent of Metabolism | Primary Route of Elimination |

|---|---|---|

| Dog | Minimal to none. nih.govasm.org | Renal excretion of unchanged drug. nih.govasm.org |

| Rat | Somewhat labile, but major portion remains unchanged. nih.govasm.org | Renal excretion of unchanged drug. nih.govasm.org |

Characterization of this compound Metabolites

Despite its general resistance to biotransformation, some minor metabolites of cephamandole have been identified in studies with rats. nih.gov The characterization of these metabolites is essential for a complete understanding of the drug's disposition and to ensure that no unique or disproportionately abundant human metabolites are formed, a key consideration in drug safety assessment. wuxiapptec.com

Research using radiolabeled [14C]cefamandole has been instrumental in tracing the fate of the drug and its metabolites. nih.gov In rats, two minor, unidentified metabolites were detected in the urine, accounting for a small percentage of the administered dose. asm.org The majority of the radioactivity recovered was in the form of unchanged cephamandole. nih.gov The exact structures of these metabolites have not been fully elucidated in the available literature. Modern analytical techniques, such as high-resolution mass spectrometry, are critical tools for the structural elucidation of drug metabolites. thermofisher.comevotec.com

Side Chain Metabolism Studies (e.g., 1-methyl-1H-tetrazole-5-thiol)

The metabolic fate of the 1-methyl-1H-tetrazole-5-thiol (NMTT) side chain of this compound is of significant research interest due to its association with distinct biological effects. dbcls.jpnewdrugapprovals.org Cephamandole is often administered as the prodrug cefamandole (B1668816) nafate, which is rapidly hydrolyzed in the body to release the active cefamandole molecule. newdrugapprovals.orgchemicalbook.in Subsequent metabolism involves the cleavage of the NMTT side chain from the cephalosporin (B10832234) core. newdrugapprovals.orgresearchgate.net Research suggests that it is the liberated NMTT moiety, not the intact parent drug, that is responsible for the observed downstream effects. researchgate.net

Studies indicate that the in-vivo degradation of NMTT-containing antibiotics is a prerequisite for their biological activity. researchgate.net The disposition of the parent cephalosporin appears to influence the in-vivo production of NMTT. Cephalosporins with extensive biliary excretion, like cefoperazone (B1668861), are associated with a greater amount of NMTT release compared to those primarily excreted renally. nih.gov

Research Findings on NMTT Metabolism and Interactions

Inhibition of Vitamin K Metabolism: A primary area of investigation has been the link between the NMTT side chain and hypoprothrombinemia, a condition characterized by a deficiency of prothrombin that can lead to bleeding. clinical-laboratory-diagnostics.comnih.gov The proposed mechanism involves the inhibition of the vitamin K cycle. nih.govtandfonline.com Specifically, the liberated NMTT side chain is thought to inhibit the enzyme vitamin K epoxide reductase. nih.govtandfonline.com This enzyme is critical for the regeneration of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamic acid residues in the synthesis of several clotting factors, including prothrombin. researchgate.net

There are, however, conflicting reports from in-vitro studies. Some research indicates that NMTT does not directly inhibit vitamin K epoxide reductase in vitro. nih.gov This suggests that a further metabolite of NMTT may be responsible for the enzyme inactivation. nih.gov In contrast, other studies have reported that the NMTT side chain is capable of in-vitro inhibition of the gamma-carboxylation of glutamic acid, with a 50% inhibitory concentration (IC50) of 1.1 mmol/L. researchgate.net It was noted in the same research that the intact antibiotics, including cephamandole, did not inhibit this reaction at concentrations up to 2 mmol/L, supporting the theory that the side chain must be released to be active. researchgate.net Another study observed only a slight (10-25%) inhibition of vitamin K epoxide reductase at a high concentration (10 mM) of NMTT-containing antibiotics. researchgate.net A meta-analysis of clinical studies found a significant association between cephamandole use and hypoprothrombinemia, with an odds ratio of 3.247. nih.gov

Inhibition of Aldehyde Dehydrogenase: The NMTT side chain has also been implicated in causing a disulfiram-like reaction in patients who consume alcohol. dbcls.jpdrugfuture.com This reaction is attributed to the inhibition of aldehyde dehydrogenase (ALDH), a key enzyme in alcohol metabolism responsible for converting acetaldehyde (B116499) to acetate (B1210297). nih.govjst.go.jp Research has shown that NMTT itself does not inhibit ALDH directly. Instead, it requires metabolic activation by hepatic microsomes to become an effective inhibitor of the enzyme. nih.gov This inhibition was found to be dependent on the incubation time with microsomes and the concentration of NMTT. nih.gov

The following tables summarize key quantitative findings from research on the NMTT side chain.

Table 1: Comparative Pharmacokinetics of N-methylthiotetrazole (NMTT) from Different Cephalosporins in Healthy Volunteers

This table presents data from a study comparing the plasma concentrations and urinary excretion of the NMTT side chain following the administration of different cephalosporins. While Cephamandole was not included in this specific study, the data provides valuable insight into the pharmacokinetic behavior of the NMTT metabolite once it is cleaved from a parent compound.

| Cephalosporin Administered | NMTT Plasma Concentration at 6 hours (mg/L) | Apparent Amount of NMTT Produced In Vivo and Excreted (mg) |

|---|---|---|

| Cefoperazone | Higher than other two | Highest |

| Cefotetan (B131739) | Lower than Cefoperazone | Intermediate |

| Cefmetazole | Lower than Cefoperazone | Lowest |

Data adapted from a comparative pharmacokinetic study. nih.gov The study noted that the amount of NMTT formed in vivo and excreted was greater for cefoperazone > cefotetan > cefmetazole, suggesting that the disposition of the parent drug (e.g., biliary vs. renal excretion) impacts NMTT release. nih.gov

Table 2: Summary of In Vitro Inhibitory Effects and Clinical Association of the NMTT Side Chain

| Target/Effect | Research Finding | Source |

|---|---|---|

| Gamma-Carboxylation of Glutamic Acid | 50% Inhibitory Concentration (IC50) = 1.1 mmol/L | researchgate.net |

| Aldehyde Dehydrogenase (ALDH) | Inhibition requires prior microsomal activation | nih.gov |

| Association with Hypoprothrombinemia (Cephamandole) | Odds Ratio (OR) = 3.247 | nih.gov |

| Association with Prothrombin Time Prolongation (Cephamandole) | Odds Ratio (OR) = 3.247 | nih.gov |

Enzyme Interaction Studies of Cephamandole Sodium

Interaction with Acetaldehyde (B116499) Dehydrogenase

Several studies have identified an inhibitory effect of cephamandole on the enzyme acetaldehyde dehydrogenase (ALDH). nih.govwikipedia.orgajrms.com This interaction is clinically significant as it can lead to a disulfiram-like reaction if alcohol is consumed concurrently. drugs.comdrugs.comrxlist.com The inhibition of ALDH results in the accumulation of acetaldehyde, a toxic metabolite of ethanol, which produces a range of unpleasant symptoms. drugs.comdrugs.comnih.gov Cephalosporins containing the NMTT side chain, such as cefamandole (B1668816), cefoperazone (B1668861), and moxalactam, are most commonly associated with this reaction. nih.govdrugs.com

The mechanism of ALDH inhibition is attributed to the N-methylthiotetrazole (NMTT or 1-MTT) side chain present in the chemical structure of cephamandole. wikipedia.orgwikipedia.orgebi.ac.uk As the antibiotic is metabolized in the body, free NMTT is released. wikipedia.orgebi.ac.ukwikidoc.org This NMTT moiety is believed to be the direct inhibitor of aldehyde dehydrogenase. rxlist.comwikipedia.org It is thought that the NMTT side chain structurally resembles disulfiram, a known potent inhibitor of ALDH, and acts on the enzyme in a similar fashion. drugs.comdrugs.com This inhibition blocks the metabolic pathway that converts acetaldehyde to acetate (B1210297), leading to the buildup of acetaldehyde in the blood. nih.gov

Table 1: Cephalosporins and Associated Enzyme Interactions

| Cephalosporin (B10832234) | Side Chain | Associated Enzyme Inhibition |

|---|---|---|

| Cefamandole | N-methylthiotetrazole (NMTT) | Acetaldehyde Dehydrogenase, Vitamin K Epoxide Reductase |

| Cefoperazone | N-methylthiotetrazole (NMTT) | Acetaldehyde Dehydrogenase, Vitamin K Epoxide Reductase |

| Moxalactam | N-methylthiotetrazole (NMTT) | Acetaldehyde Dehydrogenase, Vitamin K Epoxide Reductase |

| Cefotetan (B131739) | N-methylthiotetrazole (NMTT) | Acetaldehyde Dehydrogenase, Vitamin K Epoxide Reductase |

| Cefmetazole | N-methylthiotetrazole (NMTT) | Acetaldehyde Dehydrogenase, Vitamin K Epoxide Reductase |

| Ceftriaxone | Methylthiodioxotriazine (MTDT) | Acetaldehyde Dehydrogenase |

Inhibition of Glutamic Pyruvic Transaminase (GPT)

Research has demonstrated that cephamandole sodium can inhibit the activity of glutamic pyruvic transaminase (GPT), also known as alanine (B10760859) aminotransferase (ALT). jst.go.jpnii.ac.jp In a study conducted on rats, intravenous administration of cefamandole resulted in a significant, though transient, decrease in plasma GPT activity. jst.go.jp

The inhibitory effect on GPT appears to stem from a direct interaction between the cephamandole molecule and the enzyme. jst.go.jp Studies involving the addition of cefamandole directly to reaction mixtures containing liver cytosol have shown inhibition of GPT activity. jst.go.jp This suggests that the antibiotic itself, and not a metabolite, is responsible for the interaction. The research noted that while cefamandole caused a rapid and reversible drop in plasma GPT, other enzymes in the plasma and liver were not affected. jst.go.jp

Table 2: Effect of Cefamandole and Cefazolin (B47455) on Rat Plasma GPT Activity

| Compound | Observation Time | Effect on Plasma GPT Activity | Recovery |

|---|---|---|---|

| Cefamandole | 15-30 minutes post-administration | Marked decrease | Recovered to normal range 2 hours later |

| Cefazolin | Gradual | Gradual depression | Lower activity observed even at 1-2 days later |

Data sourced from a study on rats. jst.go.jp

Broader Spectrum Enzyme Binding Profiling

Beyond its effects on acetaldehyde dehydrogenase and glutamic pyruvic transaminase, cephamandole's interactions with other enzymes have been documented, primarily relating to its therapeutic action and other secondary effects.

Penicillin-Binding Proteins (PBPs): As a beta-lactam antibiotic, cephamandole's primary mechanism of antibacterial action involves the inhibition of penicillin-binding proteins. toku-e.com These enzymes are crucial for the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. toku-e.com By acylating the PBP active site, cephamandole inactivates the enzyme, preventing the cross-linking of the peptidoglycan layer and ultimately leading to bacterial cell lysis. nih.gov

Vitamin K Epoxide Reductase: The NMTT side chain of cephamandole is also implicated in the inhibition of vitamin K epoxide reductase. wikipedia.orgwikipedia.orgebi.ac.ukwikidoc.org This enzyme is vital for the vitamin K cycle, which is necessary for the synthesis of coagulation factors. nih.gov Inhibition of this enzyme can lead to a deficiency in active vitamin K, potentially causing hypoprothrombinemia. nih.govresearchgate.netmdpi.com

Comparative Mechanistic Studies with Other Beta Lactam Antibiotics

Comparison of Beta-Lactamase Susceptibility and Stability Profiles

Cefamandole's effectiveness is closely tied to its stability in the presence of beta-lactamases, enzymes that are a primary mechanism of bacterial resistance to beta-lactam antibiotics. Research indicates that cefamandole (B1668816) demonstrates a notable degree of stability against the beta-lactamases produced by Enterobacter species and certain other members of the Enterobacteriaceae family. nih.gov However, its stability is not uniform across all types of beta-lactamases.

In comparative studies, cefamandole has shown greater susceptibility to hydrolysis by some beta-lactamases compared to other cephalosporins like cefoxitin (B1668866). nih.gov For instance, some studies have found cefamandole to be the most susceptible to degradation by beta-lactamases from certain enterobacterial strains when compared to cefoxitin, cefuroxime (B34974), and cefotaxime (B1668864). nih.gov Specifically, against strains of Enterobacter aerogenes, Enterobacter cloacae, Escherichia coli, and Klebsiella pneumoniae that produce beta-lactamase, cefamandole's activity can be compromised. nih.gov

| Antibiotic | Stability to Beta-Lactamases from Enterobacter spp. | General Susceptibility to other Beta-Lactamases |

| Cefamandole | Stable nih.gov | Susceptible to some enterobacterial beta-lactamases nih.gov |

| Cefoxitin | - | Generally stable nih.gov |

| Cefuroxime | - | Moderately stable nih.gov |

| Cefotaxime | - | Moderately stable nih.gov |

| Cephalothin (B1668815) | Less Stable nih.gov | Susceptible |

| Cefazolin (B47455) | Less Stable nih.gov | Susceptible |

| Cephalexin | Less Stable nih.gov | Susceptible |

This table provides a summary of the comparative beta-lactamase stability of Cefamandole and other cephalosporins.

Differential PBP Binding Affinities Across Cephalosporin (B10832234) Classes

The bactericidal action of cefamandole, like all beta-lactam antibiotics, stems from its ability to bind to and inactivate penicillin-binding proteins (PBPs). toku-e.com These enzymes are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. toku-e.com Different cephalosporins exhibit varying affinities for different PBPs, which can influence their spectrum of activity. stonybrookmedicine.edu

Cefamandole is classified as a second-generation cephalosporin. stonybrookmedicine.edu In general, second-generation cephalosporins maintain good activity against gram-positive cocci while having enhanced activity against many gram-negative bacteria compared to first-generation cephalosporins, due in part to increased stability against gram-negative beta-lactamases. stonybrookmedicine.edu

Studies focusing on specific pathogens have provided insights into cefamandole's PBP binding. For instance, in Borrelia burgdorferi, the causative agent of Lyme disease, in silico analysis revealed that cefamandole has a high binding affinity for the SecA subunit PBP. researchgate.netdovepress.com In studies of Bacteroides fragilis, resistance to some cephalosporins was linked to a decreased affinity for PBP 3. nih.gov While cefamandole was not the most potent against all strains, its activity was noted against certain resistant phenotypes. nih.gov In methicillin-resistant Staphylococcus aureus (MRSA), cefamandole demonstrated a significantly greater affinity for PBP 2A compared to methicillin (B1676495). unil.ch

Across cephalosporin classes, there is a clear differentiation in PBP targets. Third and fourth-generation cephalosporins often show high selectivity for PBP2 in organisms like Neisseria gonorrhoeae. asm.orgcsic.es In contrast, some second-generation cephalosporins like cefoxitin can bind to other PBPs, such as PBP3, at low concentrations. csic.es In Pseudomonas aeruginosa, cephalosporins generally target PBP1a and PBP3. nih.gov

| Cephalosporin Class | Primary PBP Targets (General) | Example PBP Binding Profile (Specific Organisms) |

| First-Generation | Good affinity for PBPs in Gram-positive cocci. stonybrookmedicine.edu | - |

| Second-Generation (e.g., Cefamandole) | Variable; binds to essential PBPs in both Gram-positive and Gram-negative bacteria. stonybrookmedicine.edu | High affinity for SecA subunit PBP in B. burgdorferi. researchgate.netdovepress.com High affinity for PBP 2A in MRSA. unil.ch |

| Third-Generation | High affinity for PBPs in many Gram-negative bacilli, often selective for PBP2. asm.orgplos.org | Selective for PBP2 in N. gonorrhoeae. plos.org |

| Fourth-Generation | Broad affinity, including PBP2 in Gram-negatives. asm.orgrsc.org | Binds PBP1a and PBP3 in P. aeruginosa. nih.govrsc.org |

This table outlines the differential PBP binding affinities across various cephalosporin classes.

Synergistic Mechanistic Studies with Aminoglycoside Antibiotics (e.g., Gentamicin (B1671437), Amikacin)

The combination of cefamandole with aminoglycoside antibiotics, such as gentamicin and amikacin, has been shown to produce a synergistic bactericidal effect against a range of clinical isolates. nih.gov This synergy is particularly valuable in treating complex infections where a single agent may be insufficient. Studies have demonstrated this enhanced activity through various in vitro methods, including killing-curve techniques and isobolograms. nih.gov Synergy has been observed against 12% to 46% of isolates tested, with no antagonism reported. nih.gov This synergistic relationship has been noted against various bacteria, including Staphylococcus aureus, Proteus, Klebsiella, Escherichia coli, and Enterobacter. nih.gov

The molecular mechanism underlying the synergy between cefamandole and aminoglycosides is multifactorial. Aminoglycosides inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. msdmanuals.com Beta-lactams, like cefamandole, disrupt cell wall synthesis. toku-e.com It is theorized that the cell wall damage caused by cefamandole facilitates the intracellular uptake of the aminoglycoside, allowing it to reach its ribosomal target more effectively. drugbank.com

In vitro time-kill assays have shown that when cefamandole and gentamicin are combined from the outset of treatment, the beta-lactam is less susceptible to enzymatic inactivation. researchgate.netnih.gov This suggests that the rapid bactericidal effect of the combination may reduce the bacterial load and, consequently, the concentration of beta-lactamase enzymes. This protective effect is time-dependent; if the administration of one of the antibiotics is delayed, the synergistic effect may not be observed. researchgate.netnih.gov Interestingly, studies have found no significant correlation between the hydrolysis of cefamandole by beta-lactamases and the synergistic activity of the cefamandole-amikacin combination, indicating that the synergy is not solely dependent on protecting cefamandole from degradation. nih.gov

Analytical Methodologies for Research and Characterization of Cephamandole Sodium

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of Cephamandole sodium and other cephalosporins due to its high resolution, sensitivity, and specificity.

The development of a robust HPLC method is essential for the accurate quantification of this compound in bulk drug substances and pharmaceutical formulations. Reversed-phase HPLC (RP-HPLC) is the most common approach. Method development involves optimizing several parameters to achieve good separation and peak symmetry.

Key parameters in HPLC method development include:

Column: C18 and C8 columns are frequently used for the separation of cephalosporins. sysrevpharm.orgunesp.br A typical column might have dimensions of 250 mm x 4.6 mm with a 5 µm particle size. sysrevpharm.orgunesp.br

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., sodium phosphate (B84403), ammonium acetate) and an organic modifier like acetonitrile or methanol. sysrevpharm.orgunesp.brresearchgate.net The pH of the buffer is a critical parameter that is adjusted to ensure optimal separation. unesp.br For instance, one method for a related cephalosporin (B10832234) used a mobile phase of purified water and acetonitrile (60:40 v/v) with the pH adjusted to 8 with triethylamine. unesp.br

Flow Rate: Isocratic elution with a constant flow rate, often around 0.5 to 1.0 mL/min, is common for routine analysis. unesp.brresearchgate.net

Detection: UV detection is standard, with the wavelength set near the maximum absorbance of the cephalosporin, often in the range of 250-270 nm. sysrevpharm.orgunesp.br

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its performance characteristics are suitable for the intended application. sysrevpharm.org Validation encompasses several key parameters:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For cephalosporins, linearity is often established over a concentration range such as 0.5-50 µg/mL or 30-80 µg/mL, with a correlation coefficient (r²) value of 0.999 or greater demonstrating a strong linear relationship. sysrevpharm.orgunesp.br

Accuracy: Determined by recovery studies, where known amounts of a standard are added to a sample and the recovery percentage is calculated. unesp.brscielo.br Values typically fall within 98-102%.

Precision: Assessed at different levels (repeatability, intermediate precision) and expressed as the relative standard deviation (RSD) of a series of measurements.

Limits of Detection (LOD) and Quantitation (LOQ): These values indicate the method's sensitivity. For a group of cephalosporins, LODs were found to be between 0.018 µg/mL and 0.03 µg/mL, with LOQs ranging from 0.056 µg/mL to 0.09 µg/mL. sysrevpharm.org Another method for a similar compound reported an LOD of 3.10 µg/mL and an LOQ of 9.41 µg/mL. scielo.br

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. unesp.br This is often demonstrated through forced degradation studies. unesp.br

Table 1: Example of HPLC Method Parameters for Cephalosporin Analysis

| Parameter | Conditions |

|---|---|

| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) unesp.br |

| Mobile Phase | Purified water: Acetonitrile (60:40 v/v), pH 8 with triethylamine unesp.br |

| Flow Rate | 0.5 mL/min unesp.br |

| Detection Wavelength | 270 nm unesp.br |

| Injection Volume | 10 µL unesp.br |

| Temperature | Ambient unesp.br |

HPLC is an indispensable tool for stability-indicating studies, which assess how a drug's quality varies over time under the influence of environmental factors. In these studies, this compound is subjected to forced degradation under various stress conditions, including acid hydrolysis, base hydrolysis, oxidation, heat, and photolysis. unesp.brresearchgate.netresearchgate.net

The resulting mixtures of the intact drug and its degradation products are analyzed by a validated stability-indicating HPLC method. The method must be able to separate the main peak of this compound from all degradation product peaks, demonstrating specificity. unesp.br For example, in a study on Cefazolin (B47455) sodium, samples were exposed to acid (0.001 M HCl), base (0.1 M NaOH), and UV light (200 W h/m²) for 48 hours to induce degradation before HPLC analysis. unesp.brscielo.br The ability to resolve the parent drug from these stress-induced impurities confirms the method's utility for purity and stability testing. unesp.brnih.gov

Spectroscopic Techniques

Spectroscopic methods are vital for both the qualitative identification and quantitative measurement of this compound, as well as for the structural elucidation of unknown impurities and degradation products. taylorandfrancis.com

UV-Visible spectrophotometry is a simple, rapid, and cost-effective technique used for the quantitative analysis of this compound. sapub.org The method is based on the principle that the molecule absorbs light in the UV-visible region due to its specific chemical structure, particularly the conjugated systems within the cephalosporin nucleus.

The primary application is the determination of the drug's concentration by measuring its absorbance at the wavelength of maximum absorption (λmax). sapub.org For the related compound Cefazolin sodium, a λmax of 271 nm was identified in water. sapub.org The absorbance is directly proportional to the concentration according to the Beer-Lambert law, allowing for quantification when compared against a standard of known concentration. sapub.org This technique is valuable for routine quality control assays. sapub.org

When unknown impurities or degradation products are detected, a combination of advanced spectroscopic techniques is required for their structural elucidation. taylorandfrancis.commmu.ac.ukopenreview.net

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy helps identify the functional groups present in a molecule. nih.gov By analyzing the absorption bands in the IR spectrum, chemists can confirm the presence of key structural features in this compound or its derivatives, such as the β-lactam ring, amide groups, and carboxylic acid functions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the precise atomic connectivity within a molecule. mmu.ac.uk One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment of each proton and carbon atom, allowing for the complete structural assignment of complex molecules like cephalosporin-related impurities. nih.govmmu.ac.uk

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and elemental composition of a compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of individual components in a mixture. nih.gov Tandem mass spectrometry (MS/MS) involves fragmenting the parent ion to generate a characteristic fragmentation pattern, which provides further structural clues for identifying unknown compounds. nih.govnih.gov For Cefamandole (B1668816), the precursor ion [M+H]⁺ has a mass-to-charge ratio (m/z) of 463.0853. nih.gov

Electrochemical and Potentiometric Methods

Electrochemical methods offer an alternative approach for the analysis of pharmaceutical compounds. nih.govidosi.org Potentiometry, which involves measuring the potential of an electrochemical cell under near-zero current conditions, is a notable technique in this category. libretexts.orglibretexts.orgasdlib.org

Potentiometric analysis typically employs an ion-selective electrode (ISE) that responds to the activity of a specific ion in solution. nih.govlibretexts.org An ISE-based sensor for this compound would consist of an indicator electrode, whose potential is proportional to the Cephamandole concentration, and a reference electrode with a constant potential. libretexts.org The potential difference between the two electrodes is measured and related to the analyte concentration.

These sensors are valued for their simple design, rapid response, and applicability to turbid or colored solutions. nih.gov The development of a selective potentiometric sensor for this compound could provide a simple and low-cost method for its determination in quality control laboratories. nih.govidosi.org

Development of Environmentally Friendly Analytical Techniques

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into pharmaceutical analysis to minimize the environmental impact of analytical procedures. alliedacademies.orgispe.org This involves developing methods that reduce or eliminate the use of hazardous substances, decrease waste generation, and lower energy consumption, without compromising analytical performance. sciensage.infopfizer.com For the analysis of this compound and related cephalosporins, research has focused on creating greener high-performance liquid chromatography (HPLC) and spectrophotometric methods, as well as improving sample preparation techniques. nih.govnih.gov

The core goals of these environmentally friendly approaches include replacing toxic and hazardous solvents with safer alternatives, miniaturizing analytical devices to reduce solvent and energy use, and automating procedures to enhance safety and efficiency. researchgate.net

Green High-Performance Liquid Chromatography (HPLC) Methods

Conventional HPLC methods for cephalosporins often rely on mobile phases containing significant amounts of acetonitrile, a solvent that is considered undesirable from a green chemistry perspective. chromatographytoday.com Recent research has demonstrated the successful replacement of acetonitrile with more benign alternatives like ethanol, isopropanol, or glycerol. chromatographytoday.comsepscience.com

One significant development is the creation of a green HPLC method for the simultaneous determination of four cephalosporin antibiotics: ceftriaxone, cefotaxime (B1668864), ceftazidime (B193861), and cefoperazone (B1668861). nih.govdntb.gov.ua This method, developed using a Quality by Design (QbD) approach, optimizes chromatographic parameters to ensure efficiency while minimizing environmental impact. nih.gov The key features of this method, which could be adapted for the analysis of this compound, include a low percentage of organic solvent and a significantly reduced analysis time. nih.gov The analysis is completed in under six minutes, which decreases energy consumption and increases sample throughput. nih.gov

The greenness of this optimized HPLC method was formally assessed using the Analytical GREEnness (AGREE) tool, receiving a score of 0.75, indicating a favorable environmental profile. nih.govdntb.gov.ua

Table 1: Optimized Green HPLC Conditions for Cephalosporin Analysis

| Parameter | Optimized Condition |

| Mobile Phase | Acetonitrile and 0.04 M phosphate buffer (pH 6.0) in a 7:93 (v/v) ratio |

| Column | Nucleosil C18 (4.6 × 250 mm, 5 μm) |

| Flow Rate | 1.3 mL/min |

| Detection | UV at 240 nm |

| Analysis Time | < 6 minutes |

This table details the optimized chromatographic conditions for a green HPLC method developed for four cephalosporins, which serves as a model for the analysis of this compound. nih.govdntb.gov.ua

Further research has focused on validating such methods according to International Conference on Harmonisation (ICH) guidelines to ensure accuracy, precision, and robustness. nih.gov The validation data from these studies confirm the suitability of green HPLC methods for routine quality control.